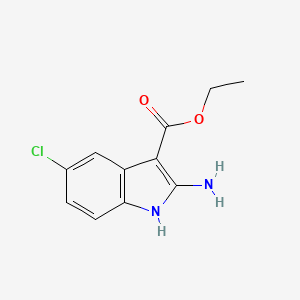

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-5-chloro-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGFIGLCLLQDIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857256 |

Source

|

| Record name | Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365547-91-7 |

Source

|

| Record name | Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate: Structure Elucidation for Drug Discovery

This technical guide provides an in-depth analysis of the key spectroscopic data for Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Researchers and scientists in the field will find this guide valuable for compound identification, purity assessment, and structural verification. The indole scaffold is a privileged structure in numerous pharmacologically active agents, making a thorough understanding of its derivatives essential.[1][2]

Molecular Structure and Key Features

This compound possesses a core indole ring system substituted at the 2-position with an amino group, the 3-position with an ethyl carboxylate group, and the 5-position with a chlorine atom. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the ethyl group protons, and the N-H proton of the indole ring. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 - 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~4.20 - 4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~5.50 - 6.50 | Broad Singlet | 2H | -NH₂ |

| ~7.00 - 7.60 | Multiplet | 3H | Ar-H |

| ~8.00 - 9.00 | Broad Singlet | 1H | NH (indole) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Ethyl Group: The ethyl ester group will present as a characteristic triplet for the methyl protons and a quartet for the methylene protons, arising from spin-spin coupling with each other.[3] The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons: The protons on the benzene ring of the indole nucleus will appear in the aromatic region. The chlorine atom at the 5-position and the electron-donating amino group at the 2-position will influence their chemical shifts and coupling patterns.

-

Amine and Indole N-H Protons: The protons of the primary amine and the indole N-H will typically appear as broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~14 - 15 | -O-CH₂-C H₃ |

| ~60 - 61 | -O-C H₂-CH₃ |

| ~100 - 140 | Aromatic and Indole Carbons |

| ~160 - 170 | C =O (Ester) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum.

-

Aromatic and Indole Carbons: The eight carbons of the 5-chloroindole ring system will resonate in the aromatic region. The carbon attached to the chlorine atom will be influenced by its electronegativity.

-

Carbonyl Carbon: The ester carbonyl carbon will be observed significantly downfield, typically above 160 ppm, due to the strong deshielding effect of the double-bonded oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C-H, C=O, and C-Cl bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and indole) |

| 3000 - 2850 | Medium | C-H stretching (aliphatic) |

| 1700 - 1650 | Strong, Sharp | C=O stretching (ester) |

| 1600 - 1450 | Medium | C=C stretching (aromatic) |

| ~1200 | Strong | C-O stretching (ester) |

| ~800 - 600 | Medium to Strong | C-Cl stretching |

Interpretation and Causality:

-

N-H Stretching: The presence of both a primary amine and an indole N-H will result in strong and broad absorption bands in the 3400-3200 cm⁻¹ region. Hydrogen bonding can cause significant broadening of these peaks.

-

C=O Stretching: A strong, sharp peak in the region of 1700-1650 cm⁻¹ is a definitive indicator of the ester carbonyl group.[4]

-

C-Cl Stretching: The carbon-chlorine bond will exhibit a characteristic absorption in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₁H₁₁ClN₂O₂), the expected molecular weight is approximately 238.67 g/mol .[5]

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

-

Key Fragmentation Pathways: Common fragmentation patterns for indole esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group.

Figure 2: Proposed key fragmentation pathways for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set a spectral width that encompasses all expected proton signals.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Perform a background scan prior to the sample scan.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide serves as a valuable resource for researchers by detailing the expected spectroscopic data and the underlying principles of their interpretation. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and high-quality data, which is fundamental for advancing research and development in the pharmaceutical sciences.

References

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Regioselective C5−H Direct Iodination of Indoles. (n.d.).

- This compound(365547-91-7) 1 h nmr - ChemicalBook. (n.d.).

- Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate | C11H11ClN2O2 | CID 177815745. (n.d.). PubChem.

- Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. (n.d.). ResearchGate.

- Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518. (n.d.). PubChem.

- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (n.d.). Asian Journal of Organic & Medicinal Chemistry.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).

- 365547-91-7|this compound. (n.d.). BLDpharm.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI.

- Ethyl indole-3-carboxylate - SpectraBase. (n.d.).

- This compound, 95% Purity, C11H11ClN2O2, 100 mg. (n.d.).

- Ethyl 5-chloro-2-indolecarboxylate 97 4792-67-0. (n.d.). Sigma-Aldrich.

- C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).

- Ethyl Chloride. (n.d.). NIST WebBook.

- Indole. (n.d.). NIST WebBook.

- ethyl 5-hydroxy-2-methylindole-3-carboxylate(7598-91-6)ir1 - ChemicalBook. (n.d.).

- Ethyl 5-chloroindole-2-carboxylate. (2018). SIELC Technologies.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) IR Spectrum [chemicalbook.com]

- 5. Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate | C11H11ClN2O2 | CID 177815745 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Abstract

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. Its unique arrangement of a nucleophilic amino group, an electrophilic ester, a reactive indole core, and a halogen handle for cross-coupling makes it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, explores the nuanced reactivity of its constituent functional groups, presents validated experimental protocols for its key transformations, and discusses its strategic application in the synthesis of biologically active molecules.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. This compound emerges as a particularly valuable building block by presenting multiple, orthogonally reactive sites on this privileged scaffold. The 2-amino group, juxtaposed with the 3-carboxylate ester, provides a unique electronic environment and a gateway for building fused heterocyclic systems. The 5-chloro substituent is not merely a passive substituent; it serves as a crucial attachment point for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.[1][2] This trifecta of functionality allows researchers to rapidly generate libraries of complex derivatives to explore structure-activity relationships (SAR) in drug discovery programs targeting cancer, viral infections, and neurodegenerative diseases.[3][4]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 365547-91-7 | BOC Sciences[] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | BOC Sciences[] |

| Molecular Weight | 238.67 g/mol | PubChem[6] |

| Appearance | Off-white to light yellow powder | (General observation) |

| Boiling Point | 430.7 ± 40.0 °C at 760 mmHg | BOC Sciences[] |

| Melting Point | 166-168 °C | (Often reported in supplier data) |

| Topological Polar Surface Area | 68.1 Ų | PubChem[6] |

| Hydrogen Bond Donors | 2 (indole N-H, amino -NH₂) | PubChem[6] |

| Hydrogen Bond Acceptors | 3 (ester C=O, ester -O-, amino -N) | PubChem[6] |

| XLogP3-AA | 3.1 | PubChem[6] |

Spectroscopic data are essential for reaction monitoring and structural confirmation. Comprehensive spectral information, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound is readily available from commercial suppliers and chemical databases.[7]

A Multifaceted Analysis of Chemical Reactivity

The reactivity of this compound is a composite of its individual functional groups, whose interplay dictates the optimal conditions for selective transformations.

The Indole N-H: Acidity and N-Alkylation

The indole nitrogen proton is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding anion. This nucleophilic anion is readily alkylated by electrophiles like alkyl halides or benzyl halides.

-

Causality in Experimental Design: The choice of base is critical. A strong, non-nucleophilic base like NaH is preferred because it efficiently deprotonates the nitrogen without risking a competing saponification (hydrolysis) of the ethyl ester, which can occur with hydroxide-based reagents.[8] The reaction is typically performed in an anhydrous polar aprotic solvent like DMF or THF to ensure the stability of the generated anion.

The C2-Amino Group: A Potent Nucleophile

The 2-amino group is a strong electron-donating group and a primary nucleophile. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to yield sulfonamides. It can also participate in condensation reactions with aldehydes and ketones.

-

Field-Proven Insight: While highly reactive, direct modification of the 2-amino group must be approached with caution. The electron-rich nature of the 2-aminoindole system can lead to instability, particularly under acidic conditions, sometimes resulting in unexpected ring-opening or rearrangement products.[9] Therefore, reactions are typically conducted under neutral or mildly basic conditions. Protecting the indole N-H prior to amino group modification can sometimes improve yields and prevent side reactions.

The C3-Ester Group: Gateway to Amides and Acids

The ethyl carboxylate at the C3 position is an electron-withdrawing group that influences the overall reactivity of the indole ring. Its primary synthetic utility lies in its conversion to other functional groups.

-

Saponification (Ester Hydrolysis): Treatment with a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous-organic solvent mixture readily hydrolyzes the ester to the corresponding 2-amino-5-chloro-1H-indole-3-carboxylic acid.[10] This carboxylic acid is a pivotal intermediate for creating diverse amide libraries via peptide coupling reactions.

-

Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole) are highly effective for this transformation, even with less reactive, electron-deficient amines.[11][12]

The C5-Chloro Group: A Handle for C-C and C-N Bond Formation

The chloro substituent at the C5 position is the molecule's key to accessing modern cross-coupling chemistry. It provides a site for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds, which are among the most powerful transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction couples the chloro-indole with a boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) to form a 5-aryl or 5-vinyl indole derivative.[13]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloro-indole with a primary or secondary amine, using a palladium catalyst and a specialized phosphine ligand (e.g., XPhos, SPhos).

-

Heck Coupling: This reaction introduces an alkene at the C5 position by reacting the chloro-indole with an olefin in the presence of a palladium catalyst and a base.

These reactions dramatically expand the synthetic utility of the scaffold, allowing for the introduction of complex substituents deep into a synthetic route. The general order of reactivity for aryl halides in these couplings is I > Br > OTf >> Cl.[13] While chlorides are the least reactive, the development of advanced catalyst systems has made their use increasingly routine.

Key Experimental Protocols & Workflows

The following protocols are presented as self-validating systems, providing a clear rationale and methodology for key transformations.

Protocol: N-Alkylation of the Indole Ring

This protocol details the N-benzylation of the title compound, a representative N-alkylation procedure.

Objective: To synthesize Ethyl 1-benzyl-2-amino-5-chloro-1H-indole-3-carboxylate.

Methodology Rationale: Sodium hydride provides irreversible deprotonation of the indole N-H, creating a potent nucleophile. Anhydrous DMF is used as a polar aprotic solvent to solvate the ions without interfering with the reaction. The reaction is initiated at 0 °C to control the initial exothermic deprotonation and then allowed to proceed at room temperature.[8]

Step-by-Step Procedure:

-

To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware and solvents are dry. Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes, during which the solution may become a suspension as the sodium salt forms.

-

Add benzyl bromide (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC (Thin Layer Chromatography).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Protocol: Saponification of the Ethyl Ester

Objective: To synthesize 2-Amino-5-chloro-1H-indole-3-carboxylic acid.

Methodology Rationale: Lithium hydroxide is a strong base that effectively hydrolyzes the ester via nucleophilic acyl substitution. A mixed solvent system of THF/water or Dioxane/water ensures solubility for both the organic substrate and the inorganic base.[14] Heating can accelerate the reaction, but room temperature stirring is often sufficient.

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or Dioxane) and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

-

Stir the mixture vigorously at room temperature or gentle heat (e.g., 40-50 °C) for 2-16 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

-

Carefully acidify the solution to pH ~3-4 with 1M HCl. A precipitate should form.

-

Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the carboxylic acid.

Visualization of Synthetic Pathways

Diagrams are essential for visualizing the relationships between different synthetic steps and understanding reaction mechanisms.

Workflow: Diversification of the Indole Scaffold

This workflow illustrates how the title compound can be used as a central hub to access a variety of functionalized derivatives.

Caption: Synthetic pathways from the core indole scaffold.

Mechanism: Palladium-Catalyzed Suzuki Coupling

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction at the C5-chloro position.

Caption: Mechanism of the Suzuki-Miyaura cross-coupling.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed platform for synthetic innovation. Its predictable yet versatile reactivity allows chemists to perform selective modifications at the N1, C2, C3, and C5 positions. By understanding the causal relationships behind its chemical behavior and employing validated protocols, researchers in drug development can efficiently generate novel and diverse molecular entities. The continued exploration of this and related scaffolds will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177815745, Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate. [Link]

-

Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, (5), 202512417. [Link]

-

Wang, G. T., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(4), 347–350. [Link]

-

Johansson, H., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis (eds J. Tsuji). [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78518, Ethyl 5-chloroindole-2-carboxylate. [Link]

-

Cravotto, G., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Acta Pharmaceutica, 62(2), 155-175. [Link]

-

Denmark, S. E., & Smith, R. C. (2006). Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. Organic Letters, 8(26), 6003-6006. [Link]

-

Abdel-Aziz, A. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1238. [Link]

-

Qu, P., & Ramdular, A. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

-

Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(82), 12344-12347. [Link]

-

Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2246–2249. [Link]

-

Kandhasamy, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151601. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

-

Kumar, S., et al. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(10), 332-339. [Link]

-

ResearchGate. (2025). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. [Link]

-

Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. [Link]

-

Han, J., et al. (2020). 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. Asian Journal of Organic Chemistry, 9(6), 923-926. [Link]

-

Synlett. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. [Link]

-

ResearchGate. (2019). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]

-

Zhang, Y., et al. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry, 10, 846830. [Link]

-

Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. [Link]

-

MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

-

Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]

-

Hungarian Journal of Industry and Chemistry. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]

-

freelance-teacher. (2009). Hydrolysis of carboxylic acid derivatives (12). YouTube. [Link]

-

ResearchGate. (2025). A new method for the synthesis of N-(2-aminoethyl)azoles by alkylation of azoles with 2-alkyl-4,5-dihydrooxazoles. [Link]

Sources

- 1. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 365547-91-7|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hepatochem.com [hepatochem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Ascendant Therapeutic Promise of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound pharmacological activities. Within this diverse chemical family, derivatives of ethyl 2-amino-5-chloro-1H-indole-3-carboxylate are emerging as a particularly promising class of molecules. The strategic placement of an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylate at the 3-position of the indole ring creates a unique electronic and steric environment, predisposing these derivatives to interact with a variety of biological targets. This technical guide provides an in-depth exploration of the synthesis, biological potential, and mechanistic underpinnings of these compounds, offering a valuable resource for researchers and drug development professionals in oncology, infectious diseases, and inflammatory disorders.

The Indole Scaffold: A Foundation of Biological Significance

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery. Its inherent ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions allows for high-affinity binding to a wide array of enzymatic and receptor targets.[1] The indole nucleus is a key structural motif in a multitude of clinically approved drugs, underscoring its therapeutic relevance.[1] The strategic functionalization of the indole ring can modulate its pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents.

Synthesis and Characterization: Building the Molecular Framework

The synthesis of this compound derivatives can be efficiently achieved through a combination of classical and modern organic chemistry techniques. A robust and versatile approach involves a two-step sequence commencing with the Japp-Klingemann reaction, followed by a Fischer indole synthesis. This methodology allows for the introduction of diverse substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Rationale for the Synthetic Approach

The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from β-keto esters and diazonium salts.[2][3] This reaction is particularly advantageous as it directly provides the precursor required for the subsequent Fischer indole synthesis, a powerful and widely used method for constructing the indole nucleus.[4][5] The Fischer indole synthesis proceeds via an acid-catalyzed intramolecular cyclization of the arylhydrazone, followed by the elimination of ammonia to yield the aromatic indole ring.[6] This two-step, one-pot potential sequence offers an efficient pathway to the desired 2-amino-indole scaffold.

Detailed Synthetic Protocol

Step 1: Synthesis of the Arylhydrazone via Japp-Klingemann Reaction

-

Diazotization of 4-chloroaniline: To a stirred solution of 4-chloroaniline in a suitable acidic medium (e.g., hydrochloric acid), an aqueous solution of sodium nitrite is added dropwise at 0-5 °C. The reaction is monitored for the complete consumption of the starting aniline.

-

Coupling with Ethyl 2-amino-3-oxobutanoate: The freshly prepared diazonium salt solution is then added slowly to a pre-cooled solution of ethyl 2-amino-3-oxobutanoate in a suitable solvent (e.g., ethanol) containing a base (e.g., sodium acetate).

-

Isolation of the Hydrazone: The resulting arylhydrazone precipitates out of the reaction mixture and can be isolated by filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to the Indole Ring via Fischer Indole Synthesis

-

Acid-Catalyzed Cyclization: The dried arylhydrazone is suspended in a suitable solvent (e.g., glacial acetic acid or ethanol) and a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added.[5]

-

Heating and Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) for the disappearance of the hydrazone and the formation of the indole product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated crude product is collected by filtration, washed with water to remove the acid catalyst, and then purified by recrystallization or column chromatography to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Anticancer Potential: Targeting the Machinery of Cell Proliferation

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a range of human cancer cell lines.[7] Their mechanisms of action are often multifaceted, targeting key proteins and pathways involved in cell cycle progression and survival.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which many indole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[8][9] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in the formation of the mitotic spindle during cell division.[10] By binding to the colchicine-binding site on β-tubulin, these indole derivatives can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[8] This disruption of the cellular machinery essential for proliferation makes tubulin a highly attractive target for anticancer drug development.

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Quantitative Anticancer Activity Data

The antiproliferative activity of these derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-carboxamide 12 | K-562 (Leukemia) | 0.33 | [7] |

| Indole-carboxamide 14 | K-562 (Leukemia) | 0.61 | [7] |

| Indole-carboxamide 4 | K-562 (Leukemia) | 0.61 | [7] |

| Indole-carboxamide 10 | HCT-116 (Colon) | 1.01 | [7] |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27 | H460 (Lung) | 0.00023 | [11] |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27 | HT-29 (Colon) | 0.00065 | [11] |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27 | SMMC-7721 (Liver) | 0.00077 | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a cornerstone for in vitro anticancer drug screening.[12] The rationale behind its use lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[13] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated indoles, including derivatives of this compound, have shown promising activity against a broad spectrum of pathogenic bacteria.[10][14]

Mechanism of Action: A Multi-pronged Attack

The antimicrobial mechanism of these compounds is often multifaceted, contributing to their efficacy against resistant strains. Key mechanisms include:

-

Membrane Disruption: The lipophilic nature of the indole ring allows these compounds to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.[11]

-

Inhibition of DNA Gyrase: Some indole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[15][16] By binding to the GyrB subunit, these compounds can block the ATPase activity of the enzyme, leading to a cessation of DNA synthesis.[1]

-

Induction of Oxidative Stress: Halogenated indoles can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage to proteins, lipids, and DNA, ultimately resulting in cell death.[10][17]

Caption: Multifaceted antimicrobial mechanisms of halogenated indole derivatives.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-bromo-4-iodoindole | S. aureus | 20-30 | [4] |

| 4-bromo-6-chloroindole | S. aureus | 20-30 | [4] |

| Indole-aminoguanidinium 3O | K. pneumoniae | 4-8 | [18] |

| Indole-aminoguanidinium 3P | K. pneumoniae | 4-8 | [18] |

| Indole-aminoguanidinium 4O | K. pneumoniae | 4-8 | [18] |

| Indole-aminoguanidinium 4P | K. pneumoniae | 4-8 | [18] |

| Indole-triazole 6f | C. albicans | 2 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[20][21] Its widespread use is due to its reproducibility, cost-effectiveness, and suitability for high-throughput screening.[5]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions for bacterial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example of an indole-based nonsteroidal anti-inflammatory drug (NSAID).[22]

Mechanism of Action: COX-2 Inhibition and Beyond

A primary mechanism of anti-inflammatory action for many indole derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[23][24] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects.[25] The interaction often involves hydrogen bonding and hydrophobic interactions within the active site of the COX-2 enzyme.[25] Beyond COX-2 inhibition, some indole derivatives can also modulate other inflammatory pathways, such as the NF-κB signaling pathway, further contributing to their anti-inflammatory effects.[26]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of test compounds.[27][28] The rationale for its use is that the subcutaneous injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema, providing a quantifiable measure of inflammation.

-

Animal Acclimatization: Acclimate rodents to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound or vehicle to the animals.

-

Induction of Edema: Inject a solution of carrageenan into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation, coupled with their amenability to chemical modification, makes them an attractive area for further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular interactions with their biological targets through techniques such as X-ray crystallography and computational modeling will be crucial for rational drug design. Furthermore, in vivo efficacy and safety studies in relevant animal models will be essential to translate the promising in vitro activity of these compounds into clinically viable drug candidates. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs in a range of therapeutic areas.

References

-

Bian, J., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(23), 5585. [Link]

-

Chen, Y., et al. (2018). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1118-1123. [Link]

-

Faleye, A. C., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(1), e14589. [Link]

-

Dileep, K. V., et al. (2014). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Biomolecular Structure & Dynamics, 32(11), 1855-1863. [Link]

-

Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, Benzoylessigester und Acetondicarbonsäureester. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-553. [Link]

-

Kumar, A., et al. (2024). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine, 2(1), ogae002. [Link]

-

Kumar, A., et al. (2024). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine, 2(1), ogae002. [Link]

-

Mai, A., et al. (2006). Indole, a core nucleus for potent inhibitors of tubulin polymerization. Medicinal Research Reviews, 27(1), 54-83. [Link]

-

Dileep, K. V., et al. (2014). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Biomolecular Structure & Dynamics, 32(11), 1855-1863. [Link]

-

Singh, N., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1250. [Link]

-

Wiegand, I., et al. (2008). Broth microdilution. Methods in Molecular Medicine, 142, 31-40. [Link]

-

Lee, J. H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(1), e14589. [Link]

-

Al-Amin, M., et al. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Clinical & Cellular Immunology, 7(3), 1000423. [Link]

-

Faleye, A. C., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(1), e14589. [Link]

-

Pavić, A., et al. (2021). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Mai, A., et al. (2009). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Mini Reviews in Medicinal Chemistry, 9(5), 586-595. [Link]

-

Harrak, Y., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 15(11), 1361. [Link]

-

Bodduluru, L. N., et al. (2025). Carrageenan-induced paw edema: Significance and symbolism. Journal of Ethnopharmacology, 345, 118223. [Link]

-

Triguba, T. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50791. [Link]

-

Malik, A., et al. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Journal of Inflammation Research, 5, 127-132. [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

-

Dileep, K. V., et al. (2014). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Biomolecular Structure & Dynamics, 32(11), 1855-1863. [Link]

-

Wikipedia. (n.d.). Broth microdilution. [Link]

-

Chem-Station. (2014). Fischer Indole Synthesis. [Link]

-

Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2321. [Link]

-

Luber, P., et al. (2003). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology, 41(3), 1062-1068. [Link]

-

Slideshare. (n.d.). Japp klingemann reaction. [Link]

-

Barry, A. L., & Thornsberry, C. (1980). Broth dilution minimum inhibitory concentrations: rationale for use of selected antimicrobial concentrations. Journal of Clinical Microbiology, 12(3), 492-497. [Link]

-

Otterness, I. G., & Bliven, M. L. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 29(1), 5.4.1-5.4.5. [Link]

-

Shiri, M., & Zolfigol, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2414-2423. [Link]

-

Al-Ostath, A. I., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(13), 3043. [Link]

-

Choudhary, R., et al. (2025). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 155, 108091. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

Hu, X., et al. (2020). Inhibition of indole production increases the activity of quinolone antibiotics against E. coli persisters. Scientific Reports, 10(1), 11846. [Link]

-

Mascaux, C., et al. (2025). Appraisal of the MTT-based Assay as a Useful Tool for Predicting Drug Chemosensitivity in Leukemia. Current Pharmaceutical Design, 31. [Link]

-

Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers, 13(23), 5873. [Link]

-

SynArchive. (n.d.). Japp-Klingemann Reaction. [Link]

-

Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Pharmaceuticals, 15(11), 1335. [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]

-

Faleye, A. C., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(1), e14589. [Link]

-

Wang, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 230, 114115. [Link]

-

Kim, Y. M., et al. (2010). In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms. Journal of Microbiological Methods, 81(2), 165-170. [Link]

-

Khan, I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000336. [Link]

-

El-Sayed, N. N. E., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2235. [Link]

-

Cmoch, P., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7544. [Link]

-

Crowe, M. C., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 29(5), 986. [Link]

Sources

- 1. Inhibition of indole production increases the activity of quinolone antibiotics against E. coli persisters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Japp-Klingemann_reaction [chemeurope.com]

- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. testbook.com [testbook.com]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole, a core nucleus for potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expanding antimicrobial chemotypes: indole-based DNA gyrase inhibitors with potential dual mechanism against multidrug-resistant bacteria. | Read by QxMD [read.qxmd.com]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Broth microdilution - Wikipedia [en.wikipedia.org]

- 21. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 22. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sci-hub.box [sci-hub.box]

- 24. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]

- 27. Carrageenan-induced paw edema: Significance and symbolism [wisdomlib.org]

- 28. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Versatility of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Introduction: The Strategic Importance of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and conformational flexibility allow it to engage with a wide range of biological targets. Within this privileged class, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate emerges as a particularly valuable and versatile building block for drug discovery.

This technical guide provides an in-depth exploration of the novel and strategic reactions involving this compound. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles, offering field-proven insights into the causality behind experimental choices. The guide is structured to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this key intermediate. We will explore its functionalization at multiple sites, its role in constructing complex fused systems, and the critical, often unexpected, reactivity that must be navigated to achieve synthetic success.

Synthesis and Foundational Reactivity of the Core Scaffold

The utility of any building block begins with its accessibility. This compound can be synthesized through established heterocyclic chemistry routes. A prevalent and efficient method is the two-step, one-pot protocol involving a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a reductive cyclization.[1] This approach is favored for its high-throughput potential, though the harsh reductive conditions can limit the functional group tolerance.

The reactivity of the scaffold is dictated by a confluence of electronic effects:

-

The C2-Amino Group: This strong electron-donating group activates the indole ring, particularly the C3 position, towards electrophilic attack. However, its nucleophilicity is also a key handle for derivatization.

-

The C3-Ester Group: An electron-withdrawing group that modulates the ring's electronics and provides a crucial handle for hydrolysis, amidation, or reduction.

-

The C5-Chloro Group: This site is a prime target for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents.

-

The N1-H Position: The indole nitrogen is nucleophilic and can be readily alkylated, acylated, or sulfonylated to further diversify the scaffold and modulate its physicochemical properties.

The interplay of these groups allows for a diverse range of selective transformations, which we will explore in the subsequent sections.

Palladium-Catalyzed C-5 Arylation: Expanding Molecular Complexity

The presence of the C-5 chloro atom provides a direct and reliable anchor point for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for its ability to form C-C bonds with exceptional reliability and functional group tolerance. While direct examples on the title compound are sparse in the literature, protocols developed for analogous chloro-indole scaffolds are readily adaptable and provide a robust framework.[3]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is a well-understood process. The cycle begins with the oxidative addition of the chloro-indole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an activated boronic acid derivative (typically in the presence of a base) and concludes with reductive elimination to yield the C-5 arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. Bulky, electron-rich phosphine ligands like 2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (XPhos) are often highly effective.[4]

Experimental Protocol: C-5 Phenylation (Adapted from Analogous Systems)

This protocol is adapted from methodologies reported for the Suzuki coupling of similar chloro-indole derivatives.[3][4]

-

Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.5 eq), and cesium carbonate (2.0 eq).

-

Catalyst Addition: Add Palladium(II) acetate (0.05 eq) and 2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (XPhos) (0.10 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane (to a concentration of ~0.1 M).

-

Reaction Execution: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired Ethyl 2-amino-5-phenyl-1H-indole-3-carboxylate.

| Entry | Aryl Boronic Acid | Catalyst System | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / XPhos | ~70-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | ~75-90 |

| 3 | 3-Fluoropyridin-2-ylboronic acid | Pd(OAc)₂ / XPhos | ~60-75 |

| 4 | Pyrimidin-5-ylboronic acid | Pd(OAc)₂ / XPhos | ~55-70 |

| Yields are estimated based on reported values for structurally similar substrates and are for illustrative purposes.[3] |

Intramolecular Cyclization: Forging Fused Heterocyclic Systems

The juxtaposition of the C2-amino group and the C3-ester functionality provides a powerful platform for constructing fused polycyclic systems. These reactions are of high interest as they rapidly increase molecular complexity and generate rigid scaffolds often found in potent bioactive molecules. One novel approach involves a radical-mediated cyclization at a different position, C7, to generate duocarmycin analogues, but the principle of using the indole core for cyclization is well-demonstrated.[5] A more direct transformation involves the reaction with hydrazine to form pyridazino[4,5-b]indoles.[6]

Mechanistic Rationale: Hydrazine-Mediated Cyclocondensation

This reaction proceeds via a two-step sequence within a single pot. First, the hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This hydrazinolysis step displaces ethanol to form an intermediate indole-3-carbohydrazide. The second, crucial step is an intramolecular cyclization. The terminal nitrogen of the hydrazide moiety attacks an electrophilic site on the indole ring (often after an initial tautomerization or activation), leading to the formation of the new fused pyridazinone ring system. The reaction is typically driven to completion by heating.

Experimental Protocol: Synthesis of 8-chloro-3H-pyridazino[4,5-b]indol-4(5H)-one

This protocol is based on procedures for the direct cyclization of functionalized indole-2-carboxylates with hydrazine.[6]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (5.0 - 10.0 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by the formation of a precipitate.

-

Isolation: Cool the reaction mixture to room temperature. The solid product that precipitates from the solution is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove residual reagents and solvent. The product is typically of high purity and may not require further chromatographic purification.

The Unique Reactivity of the 2-Amino Group and 3-Ester

While often viewed as simple functional handles, the 2-amino and 3-ester groups in this specific indole scaffold exhibit unusual and noteworthy reactivity under certain conditions. Understanding these pathways is critical for avoiding unintended side reactions and for rationally designing synthetic routes.

Instability and Ring-Opening under Basic Conditions

Attempted hydrolysis of the ethyl ester using strong basic conditions (e.g., sodium hydride in DMF) does not lead to the expected carboxylic acid. Instead, it can trigger a ring-opening of the pyrrole nucleus.

Mechanistic Insight: The reaction is initiated by the deprotonation of the C2-amino group by a strong base like NaH. This is followed by a cascade of rearrangements that ultimately leads to the cleavage of the indole ring, demonstrating that the 2-amino-indole-3-carboxylate system is sensitive to harsh basic conditions. This unexpected reactivity highlights the importance of carefully selecting reaction conditions, particularly for ester hydrolysis, where milder, enzyme- or acid-catalyzed methods might be more suitable.

Conversion to 2-Amino-3-carboxamide Derivatives

A more productive transformation is the conversion of the ester into an amide. This is a critical step in many drug discovery programs, as the amide bond can introduce key hydrogen bonding interactions with biological targets. The most reliable method to access the corresponding 2-amino-1H-indole-3-carboxamides is not through direct amidation of the ester, but rather by synthesizing the target amide before the indole ring formation via the one-pot SNAr/reductive cyclization protocol.[1] This circumvents the potential side reactions associated with the fully-formed indole system.

Protocol for Precursor Synthesis (One-Pot SNAr/Reductive Cyclization): [1]

-

SNAr Reaction: In a suitable flask, sodium hydride (excess) is added to a solution of a cyanoacetamide derivative in DMF. After stirring, 1-chloro-2,4-dinitrobenzene (as a model for an activated aryl halide) is added, and the reaction proceeds to form the substitution intermediate.

-

Reductive Cyclization: To the same pot, 1N HCl is added to neutralize the base, followed by the addition of FeCl₃ and Zinc powder.

-

Execution: The mixture is heated to 100 °C for approximately 1 hour.

-

Workup and Purification: The reaction is worked up by filtration and extraction, followed by purification to yield the final 2-amino-indole-3-carboxamide product.[1]

Conclusion

This compound is far more than a simple heterocyclic starting material; it is a sophisticated synthon with multiple, distinct reaction sites that can be addressed with high selectivity. Through modern synthetic methods such as palladium-catalyzed cross-coupling, chemists can elaborate the C-5 position to build molecular complexity. The inherent functionality at the C-2 and C-3 positions provides a gateway to fused polycyclic systems via cyclocondensation reactions.

However, a deep understanding of this molecule's unique reactivity is paramount. The potential for unexpected ring-opening under basic conditions necessitates a cautious and informed approach to functional group manipulation. By leveraging the insights and protocols detailed in this guide, researchers can effectively navigate the synthetic landscape, unlocking the full potential of this valuable scaffold for the development of next-generation therapeutics and advanced materials.

References

-

Gomez, D., et al. (2001). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. Available at: [Link]

-

Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]

-

Yotphan, S., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. National Institutes of Health. Available at: [Link]

-

Al-Hourani, B. J. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

-

Fürstner, A., et al. (1999). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Organic Syntheses. Available at: [Link]

-

Hughes, D. L. (1990). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available at: [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available at: [Link]

-

PubChem. Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Li, W., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Institutes of Health. Available at: [Link]

-

Cacchi, S., & Fabrizi, G. (2011). Indoles in Multicomponent Processes (MCPs). ACS Publications. Available at: [Link]

-

Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. Available at: [Link]

-

El-Gendy, A. A., et al. (2008). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available at: [Link]

-

Jiang, B., et al. (2017). Recent Developments on Five-Component Reactions. National Institutes of Health. Available at: [Link]

-

Feskov, I. O., et al. (2018). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

CAS number and molecular structure of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

An In-depth Technical Guide to Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. We will delve into its fundamental chemical and physical properties, molecular structure, established synthesis methodologies, and key applications as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a detailed resource, combining established scientific data with practical insights into its synthesis and utility, thereby supporting researchers in leveraging this molecule for advanced drug discovery programs.

Core Compound Identification

This compound is a substituted indole, a class of heterocyclic compounds widely recognized for its prevalence in bioactive molecules and natural products. The strategic placement of the amino group at the C2 position, the chloro group at the C5 position, and the ethyl carboxylate at the C3 position creates a scaffold with multiple reactive sites, making it a valuable intermediate for chemical library synthesis and targeted drug design. The presence of the chlorine atom, in particular, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development.[1]

Physicochemical and Structural Properties

A precise understanding of the compound's properties is foundational for its application in research. The key identifiers and physical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 365547-91-7 | [2][][4][5] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [][5] |

| Molecular Weight | 238.67 g/mol | [][5] |

| IUPAC Name | This compound | N/A |

| Synonyms | 1H-Indole-3-carboxylic acid, 2-amino-5-chloro-, ethyl ester | [][5] |

| Canonical SMILES | CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N | [] |

Molecular Structure Visualization

The 2D structure of the molecule is presented below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Proposed Japp-Klingemann synthesis workflow.

Applications in Research and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. [1]The specific substitution pattern of this compound makes it an attractive starting material for developing inhibitors of various biological targets.

-

Kinase Inhibition: Many kinase inhibitors incorporate a substituted indole core. Recent research has demonstrated that derivatives of 5-chloro-indole-2-carboxylate can act as potent inhibitors of mutant EGFR (Epidermal Growth Factor Receptor) and BRAF pathways, which are critical targets in oncology. [6]The amino group at the C2 position provides a convenient handle for further derivatization to explore the binding pocket of target kinases.

-

Anticonvulsant Agents: Related chloro-indole esters have been utilized as precursors in the synthesis of potent anticonvulsant compounds. [7]This suggests that the core structure is suitable for developing agents that modulate ion channels or receptors in the central nervous system.

-

General Heterocyclic Synthesis: As a functionalized building block, this compound can be used in a variety of chemical transformations to produce more complex heterocyclic systems, expanding its utility in discovery chemistry. [8]

Experimental Protocol: Representative Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of the title compound, based on the Japp-Klingemann reaction pathway.

Objective: To synthesize this compound from 4-chloroaniline.

Materials:

-

4-Chloroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl 2-cyanoacetate

-

Sodium Ethoxide (NaOEt)

-

Ethanol (absolute)

-

Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Protocol:

-

Step 1: Formation of the Diazonium Salt

-

In a flask cooled to 0-5°C in an ice-salt bath, dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

-

Rationale: Diazotization must be performed at low temperatures to prevent the unstable diazonium salt from decomposing.

-

-

Step 2: Japp-Klingemann Coupling

-

In a separate reaction vessel, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. Cool this solution to 0°C.

-

Add ethyl 2-cyanoacetate (1.0 eq) to the sodium ethoxide solution and stir for 15 minutes to form the enolate.

-

Slowly add the cold diazonium salt solution from Step 1 to the enolate solution. A colored precipitate (the hydrazone intermediate) should form.

-

Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature.

-

Rationale: The basic conditions generated by sodium ethoxide are necessary to deprotonate the ethyl 2-cyanoacetate, forming the nucleophilic enolate required for coupling with the electrophilic diazonium salt.

-

-

Step 3: Indolization (Cyclization)

-

Collect the hydrazone intermediate by filtration and wash with cold water.

-

Add the dried hydrazone to a suitable acid catalyst, such as pre-heated polyphosphoric acid (PPA) or a mixture of ethanol and concentrated sulfuric acid.

-

Heat the mixture (typically 80-100°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The strong acid protonates the hydrazone, catalyzing a-[][]sigmatropic rearrangement followed by cyclization and aromatization to form the stable indole ring system, releasing ammonia in the process.

-

-

Step 4: Work-up and Purification

-